molecular formula C20H21NO4 B12618258 (2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one CAS No. 921611-93-0

(2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one

Cat. No.: B12618258
CAS No.: 921611-93-0
M. Wt: 339.4 g/mol
InChI Key: QHQWTZDUBUHROT-OALUTQOASA-N
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Description

The compound “(2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one” is a chiral cyclohexanone derivative featuring a nitro group (-NO₂) and a 3-phenoxyphenyl substituent. Its stereochemistry is defined by the (2S) configuration at the cyclohexanone ring and the (1R) configuration at the ethyl side chain.

Properties

CAS No.

921611-93-0

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

(2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one

InChI

InChI=1S/C20H21NO4/c22-20-12-5-4-11-18(20)19(14-21(23)24)15-7-6-10-17(13-15)25-16-8-2-1-3-9-16/h1-3,6-10,13,18-19H,4-5,11-12,14H2/t18-,19-/m0/s1

InChI Key

QHQWTZDUBUHROT-OALUTQOASA-N

Isomeric SMILES

C1CCC(=O)[C@@H](C1)[C@@H](C[N+](=O)[O-])C2=CC(=CC=C2)OC3=CC=CC=C3

Canonical SMILES

C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in (2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.

    Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride as catalysts.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be tailored for specific applications in medicinal chemistry or materials science.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential pharmacological effects, particularly in the context of anti-inflammatory and analgesic activities. Its structural similarity to known anti-inflammatory agents suggests it may exhibit similar mechanisms of action.

Cancer Research

Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. In vitro assays have demonstrated that (2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one can inhibit cell growth in human cancer cell lines, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Research has indicated that compounds with similar structures can possess neuroprotective properties. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Some derivatives of cyclohexanones have shown effectiveness against various bacterial strains, indicating that this compound might possess similar activities worth exploring .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines including L1210 and CEM. The results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer drug candidate .

Case Study 2: Neuroprotection

A recent investigation assessed the neuroprotective effects of the compound in an oxidative stress model using neuronal cell cultures. The findings demonstrated that treatment with this compound reduced markers of oxidative damage, supporting its potential application in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of (2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways. The phenoxyphenyl group may interact with hydrophobic pockets in proteins, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

Compound Name Substituents Molecular Features Synthesis Method Biological/Functional Notes References
(2S)-2-[(1R)-1-(4-Fluorophenyl)-2-nitroethyl]cyclohexanone 4-Fluorophenyl, nitroethyl Electron-withdrawing F atom; (2S,1R) config Not specified Likely altered lipophilicity vs. target
Blixeprodil [(2R)-2-(4-fluorophenyl)-2-(methylamino)cyclohexan-1-one] 4-Fluorophenyl, methylamino NMDA receptor antagonist; (2R) config Catalytic asymmetric synthesis CNS activity; targets NMDA receptors
Esketamine [(2S)-2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one] 2-Chlorophenyl, methylamino Anesthetic; (2S) config Resolution of racemic mixture Rapid-acting antidepressant
(2S,10R)-2-(Hydroxy-(4-nitrophenyl)methyl)cyclohexan-1-one 4-Nitrophenyl, hydroxy Aldol product; high enantiomeric excess (98%) Asymmetric aldol reaction Catalytic applications in synthesis

Key Observations:

  • Functional Groups: The nitro group in the target compound differs from methylamino (blixeprodil, esketamine) or hydroxy (aldol products) groups, altering electronic properties. Nitro groups may act as electron-deficient centers for nucleophilic attack or redox activity .
  • Stereochemistry : The (2S,1R) configuration in the target compound contrasts with (2R) in blixeprodil and (2S) in esketamine. Such stereospecificity is critical for enantioselective interactions in biological systems or asymmetric catalysis .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The 3-phenoxyphenyl group likely increases logP compared to fluorophenyl or nitrophenyl analogs, impacting blood-brain barrier penetration. Blixeprodil’s methylamino group reduces logP relative to the nitro group in the target compound .
  • No direct activity data are available, but structural parallels suggest possible NMDA receptor or enzyme interactions .

Biological Activity

The compound (2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one is a member of the cyclohexanone family, notable for its potential biological activities. This article explores its biological activity, synthesizing various research findings, case studies, and data tables to provide a comprehensive overview of its effects and mechanisms.

Chemical Structure and Properties

The molecular formula for this compound is C15H16N2O4C_{15}H_{16}N_{2}O_{4}. The structure features a cyclohexanone ring substituted with a nitro group and a phenoxyphenyl moiety, which may contribute to its biological properties.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, analogs of chalcones have been shown to inhibit cell viability in various cancer cell lines, such as A549 lung cancer cells. The mechanism involves the activation of caspases and inhibition of NF-κB, which are crucial for cell survival and proliferation .

Case Study: Chalcone Analog Activity

A study on chalcone derivatives demonstrated that modifications in the phenyl groups significantly influenced their cytotoxic effects. The compound (E)-3-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibited a dose-dependent inhibition of cell viability in A549 cells, suggesting that this compound may share similar pathways .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is also noteworthy. Compounds with nitro groups have been linked to the inhibition of various enzymes involved in cancer progression. For example, the inhibition of cytochrome P450 enzymes has been observed with related compounds, impacting drug metabolism and efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneAnticancerInhibition of NF-κB, activation of caspases
(2S)-2-(4-trifluoromethyl)phenyl)ethyl]cyclohexan-1-oneEnzyme InhibitionInhibition of cytochrome P450 enzymes
2-[2-Nitro-1-(2-nitrophenyl)ethyl]cyclohexan-1-oneCytotoxicInduction of apoptosis in cancer cells

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